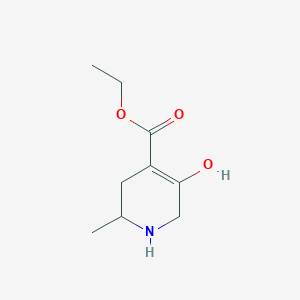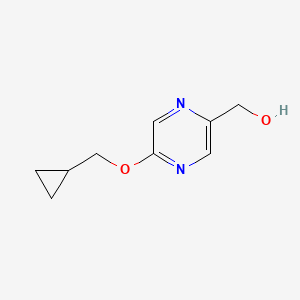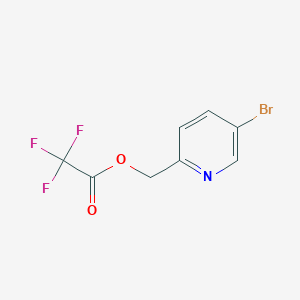
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is an organic compound that features a bromopyridine moiety and a trifluoroacetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate typically involves the reaction of 5-bromopyridine-2-methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
5-Bromopyridine-2-methanol+Trifluoroacetic anhydride→(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically require polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with water or alcohol as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Hydrolysis: The major product is 5-bromopyridine-2-carboxylic acid.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the trifluoroacetate group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroacetate ester.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Contains a tetrazole ring instead of a trifluoroacetate group.
Uniqueness
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is unique due to the presence of both a bromopyridine moiety and a trifluoroacetate ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H5BrF3NO2 |
|---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-2-6(13-3-5)4-15-7(14)8(10,11)12/h1-3H,4H2 |
InChI Key |
QHOASNPAVNSFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)COC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)

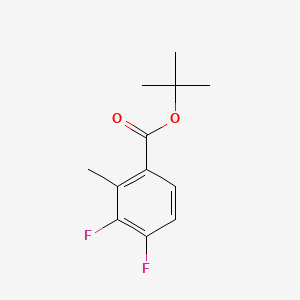

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
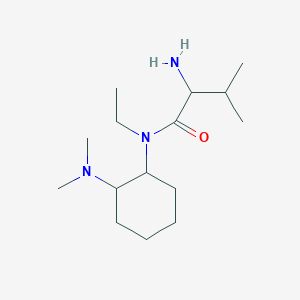
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)

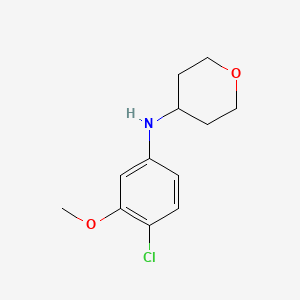
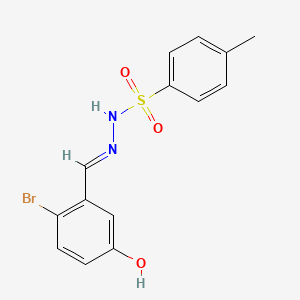
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
